2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Historical Development of Imidazole-Based Heterocyclic Compounds
Imidazole derivatives have been pivotal in organic chemistry since their first synthesis by Heinrich Debus in 1858, utilizing glyoxal, formaldehyde, and ammonia. Early methodologies, such as the Debus–Radziszewski reaction, produced low yields but established foundational strategies for C-substituted imidazoles. The 20th century saw iterative refinements, including the Bredereck synthesis (1953), which enabled 4,5-disubstituted imidazoles via condensation of dicarbonyl compounds with aldehydes, and the van Leusen reaction (1970s), which introduced α-tosylalkyl isocyanides for 1,4,5-trisubstituted variants. These advances laid the groundwork for modern functionalization techniques, such as microwave-assisted syntheses that enhance reaction efficiency for aryl-substituted imidazoles.
The evolution of imidazole chemistry parallels medicinal breakthroughs. For instance, the discovery of histamine (imidazole-containing neurotransmitter) and antifungal agents like ketoconazole underscored the scaffold’s versatility. Contemporary research focuses on tailoring substituents to modulate electronic, steric, and solubility profiles, as exemplified by the incorporation of electron-withdrawing groups (e.g., trifluoromethyl) and halogen atoms to enhance metabolic stability and target affinity.
Structural Significance in Modern Medicinal Chemistry
The imidazole ring’s aromaticity, amphoterism, and hydrogen-bonding capacity make it a privileged structure in drug design. Its planar geometry facilitates π-π stacking with biological targets, while the nitrogen atoms participate in acid-base interactions at physiological pH. In the target compound, strategic substitutions amplify these properties:
- 3,4-Dichlorophenyl : Enhances lipophilicity and steric bulk, potentially improving membrane permeability and resistance to oxidative metabolism.
- 3-Trifluoromethylphenyl : Introduces strong electron-withdrawing effects, stabilizing charge-transfer interactions with hydrophobic enzyme pockets.
- Thioether linkage (-S-) : Increases metabolic stability compared to ethers, while allowing conformational flexibility.
- 5-Methylisoxazol-3-yl acetamide : Contributes hydrogen-bond acceptor/donor sites for target engagement, as seen in COX-2 inhibitors.
This molecular architecture aligns with trends in kinase inhibitor development, where imidazole derivatives are engineered to occupy ATP-binding pockets selectively. For example, substituents at the 1- and 5-positions of the imidazole ring are critical for modulating selectivity profiles against homologous enzymes.
Systematic Nomenclature and IUPAC Classification
The IUPAC name 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is constructed as follows:
- Parent heterocycle : 1H-imidazole (positions 1, 2, and 5 specified).
- Substituents :
- Position 1 : 3-(Trifluoromethyl)phenyl group.
- Position 5 : 3,4-Dichlorophenyl group.
- Position 2 : Thioether-linked acetamide moiety.
- Acetamide side chain :
- Sulfur atom : Bridges imidazole and acetamide.
- N-substituent : 5-Methylisoxazol-3-yl group.
This nomenclature reflects strict adherence to IUPAC priority rules, where the imidazole ring is numbered to give the lowest possible locants for substituents. The thioether (-S-) and acetamide functionalities are designated as prefixes and suffixes based on seniority.
Research Rationale and Knowledge Gaps
The rationale for investigating this compound stems from unresolved challenges in targeting multifactorial diseases (e.g., cancer, inflammatory disorders) with mono-functional agents. Key knowledge gaps include:
- Structure-Activity Relationships (SAR) : Limited data on how 3,4-dichlorophenyl and trifluoromethylphenyl synergistically influence target binding.
- Synthetic Scalability : Most imidazole syntheses (e.g., Debus, Bredereck) require optimization for large-scale production of polysubstituted variants.
- Metabolic Fate : The impact of the thioether linkage on hepatic cytochrome P450 interactions remains uncharacterized.
Recent studies highlight the need for imidazole derivatives with balanced hydrophobicity and hydrogen-bonding capacity to circumvent off-target effects. For instance, replacing methyl groups with trifluoromethyl in analogous compounds improved IC₅₀ values by 10-fold against EGFR kinases.
Table 1: Historical Milestones in Imidazole Synthesis
Table 2: Functional Group Contributions to Target Binding
| Substituent | Electronic Effect | Role in Bioactivity | Example Target |
|---|---|---|---|
| 3,4-Dichlorophenyl | Electron-withdrawing | Enhances hydrophobic interactions | Kinase ATP-binding pockets |
| Trifluoromethyl | Strongly electron-withdrawing | Stabilizes charge-transfer complexes | CYP450 enzymes |
| Thioether linkage | Polarizable | Resists oxidative metabolism | Sulfotransferases |
| 5-Methylisoxazol-3-yl | Hydrogen-bond acceptor | Participates in π-stacking | Cyclooxygenase-2 (COX-2) |
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F3N4O2S/c1-12-7-19(30-33-12)29-20(32)11-34-21-28-10-18(13-5-6-16(23)17(24)8-13)31(21)15-4-2-3-14(9-15)22(25,26)27/h2-10H,11H2,1H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAQZNOTAJDPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure
The molecular structure of the compound can be broken down into several functional groups:
- Imidazole ring : Contributes to the compound's ability to interact with biological targets.
- Thioether linkage : Enhances the stability and reactivity of the compound.
- Isoxazole moiety : Imparts unique electronic properties that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance:
- In vitro testing showed an IC value of 0.420 ± 0.012 μM against human alkaline phosphatase (ALP), indicating strong inhibitory activity compared to standard chemotherapeutics .
- The compound exhibited a growth inhibition percentage of 90.47% against T-47D breast cancer cells, suggesting its effectiveness as a potential anticancer agent .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- It showed varying degrees of activity against both bacterial and fungal strains in minimum inhibitory concentration (MIC) assays. For example, it was compared favorably with conventional antibiotics like ciprofloxacin and ketoconazole .
- Specific derivatives demonstrated moderate to excellent antifungal activity against phytopathogenic fungi, indicating its potential use in agricultural applications .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer cell proliferation and survival, such as ALP .
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins, supporting its role as a potential drug candidate .
Case Studies
Several case studies have documented the efficacy of this compound:
- A study involving in vitro assays on various cancer cell lines indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways .
- Another study focused on its antifungal properties revealed that certain derivatives could outperform established fungicides in inhibiting fungal growth .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the lack of direct data on this specific compound in the provided evidence, comparisons are extrapolated from analogous heterocyclic systems and pharmacophores.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Bioactivity Potential: Unlike marine-derived polyketides (e.g., salternamide E ), the target compound’s halogenated aromatic groups may enhance selectivity for mammalian enzymes over microbial targets.
Metabolic Stability : The trifluoromethyl group and thioether linkage likely improve resistance to oxidative metabolism compared to ester-containing analogs (e.g., thiazol-5-ylmethyl derivatives ).
Synergistic Effects : Hybrid structures (e.g., imidazole-isoxazole) often exhibit synergistic binding to multiple receptor sites, a trend observed in dual-action kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
